molecular formula C8H19N3 B14512798 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine CAS No. 62655-33-8

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine

Cat. No.: B14512798
CAS No.: 62655-33-8
M. Wt: 157.26 g/mol
InChI Key: IDRMICBMYTWKHO-UHFFFAOYSA-N
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Description

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is an organic compound characterized by its unique structure, which includes a methyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine typically involves the reaction of appropriate amines with diazonium salts under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the stability of the diazonium intermediate and the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The methyldiazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[(E)-methyldiazenyl]-N-ethylpropan-1-amine
  • 2-Methyl-1-[(E)-methyldiazenyl]-N-butylpropan-1-amine

Uniqueness

2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyldiazenyl group and the propylamine moiety distinguishes it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

62655-33-8

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

2-methyl-1-(methyldiazenyl)-N-propylpropan-1-amine

InChI

InChI=1S/C8H19N3/c1-5-6-10-8(7(2)3)11-9-4/h7-8,10H,5-6H2,1-4H3

InChI Key

IDRMICBMYTWKHO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C(C)C)N=NC

Origin of Product

United States

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